molecular formula C17H12CuN2O3 B13133436 [Salicylato](2,2'-bipyridine)copper

[Salicylato](2,2'-bipyridine)copper

Katalognummer: B13133436
Molekulargewicht: 355.8 g/mol
InChI-Schlüssel: JKQIBNBMDJWXCA-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Salicylatocopper is a coordination compound that features a copper ion coordinated with salicylate and 2,2’-bipyridine ligands.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Salicylatocopper typically involves the reaction of copper(II) salts with salicylate and 2,2’-bipyridine ligands. A common method includes dissolving copper(II) acetate in methanol, followed by the addition of salicylic acid and 2,2’-bipyridine. The reaction mixture is then refluxed for several hours to ensure complete coordination .

Industrial Production Methods

This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Salicylatocopper can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can produce new coordination compounds with different ligands .

Wirkmechanismus

The mechanism by which Salicylatocopper exerts its effects involves the interaction of the copper ion with biological molecules. The copper ion can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. Additionally, the compound can interact with DNA and proteins, disrupting their normal functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Salicylatocopper is unique due to the specific combination of salicylate and 2,2’-bipyridine ligands, which confer distinct chemical and biological properties. This combination allows for unique interactions with biological targets and enhances its potential as a therapeutic agent .

Eigenschaften

Molekularformel

C17H12CuN2O3

Molekulargewicht

355.8 g/mol

IUPAC-Name

copper;2-oxidobenzoate;2-pyridin-2-ylpyridine

InChI

InChI=1S/C10H8N2.C7H6O3.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;8-6-4-2-1-3-5(6)7(9)10;/h1-8H;1-4,8H,(H,9,10);/q;;+2/p-2

InChI-Schlüssel

JKQIBNBMDJWXCA-UHFFFAOYSA-L

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)[O-])[O-].C1=CC=NC(=C1)C2=CC=CC=N2.[Cu+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.